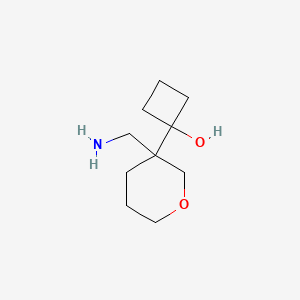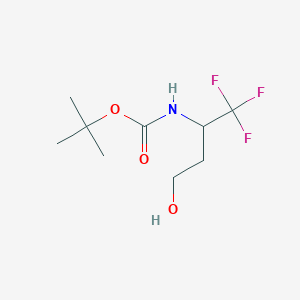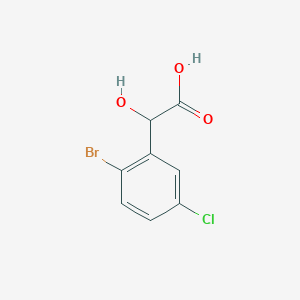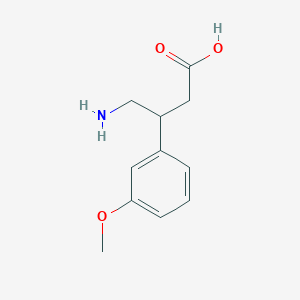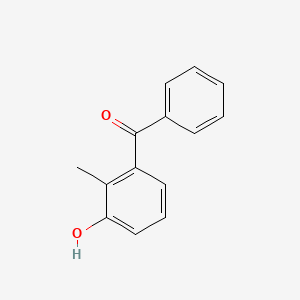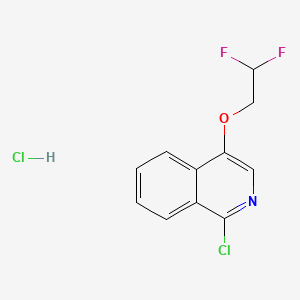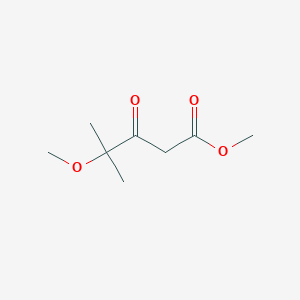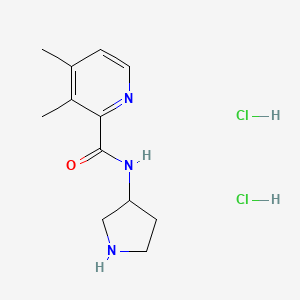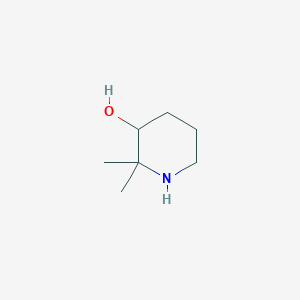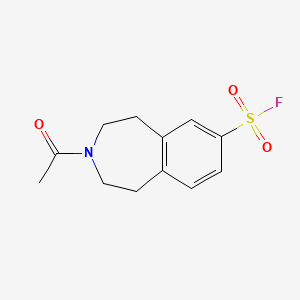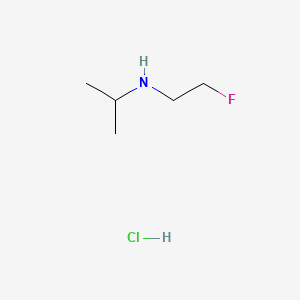
(R)-2-Amino-1-(2-chlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-1-(2-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H10ClNO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone, using a chiral reducing agent. This method ensures high enantioselectivity and yields the desired chiral alcohol .
Another method involves the dynamic kinetic resolution of racemic 2-Amino-1-(2-chlorophenyl)ethanol using lipase as a catalyst. This process involves the acylation of one enantiomer, followed by hydrolysis to yield the desired ®-enantiomer .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-1-(2-chlorophenyl)ethanol often involves the use of biocatalysts. Enzymes such as ketoreductases are employed to achieve high enantioselectivity and yield. The use of whole microbial cells or isolated enzymes in the reduction of prochiral ketones is a common practice .
化学反応の分析
Types of Reactions
®-2-Amino-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using chiral reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral reducing agents such as borane complexes and catalytic hydrogenation are commonly used.
Major Products
The major products formed from these reactions include the corresponding ketone, substituted derivatives, and various chiral intermediates used in pharmaceutical synthesis.
科学的研究の応用
®-2-Amino-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.
作用機序
The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
(S)-2-Amino-1-(2-chlorophenyl)ethanol: The enantiomer of the compound, which has different biological activity and properties.
2-Amino-1-(2-chlorophenyl)ethanone: The corresponding ketone, which is a precursor in the synthesis of the alcohol.
2-Chlorophenylethanol: A related compound lacking the amino group, used in different chemical applications.
Uniqueness
®-2-Amino-1-(2-chlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
(1R)-2-amino-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChIキー |
HICFIEHMABUVLC-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



